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Compound of Interest |

Compound Name: 2-Methoxy-4-methylpyrimidine
CAS No.: 14001-60-6
- 7

Executive Summary

2-Methoxy-4-methylpyrimidine is a functionalized heterocyclic core frequently utilized as a
pharmacophore in medicinal chemistry and as a key intermediate in the synthesis of
agrochemicals (e.g., sulfonylurea herbicides).[1] Its structural integrity is defined by the
pyrimidine ring's electron-deficient nature, modified by the electron-donating methoxy group at
the C2 position and the inductive methyl group at C4.

This guide standardizes the spectroscopic identification of this compound across Nuclear
Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS),
providing a self-validating analytical framework.

Compound Identity
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Property Data
IUPAC Name 2-Methoxy-4-methylpyrimidine
CAS Number 14001-60-6
C
H
Molecular Formula
N
O
Molecular Weight 124.14 g/mol
Colorless to pale yellow liquid or low-melting
Appearance _
solid
Boiling Point 108-110 °C at 70 mmHg

Nuclear Magnetic Resonance (NMR)
Spectroscopy[3][4][5][6][7][8][°]
Mechanistic Insight & Assighment Logic

The NMR spectrum of 2-Methoxy-4-methylpyrimidine is governed by the interplay between
the electron-withdrawing nitrogen atoms of the ring and the electron-donating resonance effect
of the methoxy group.

» Shielding at C5: The methoxy group at C2 exerts a strong mesomeric effect (+M), pushing
electron density into the ring. This density is delocalized primarily to the nitrogen atoms and
the C5 carbon. Consequently, the proton at H5 is significantly shielded relative to
unsubstituted pyrimidine.

» Deshielding at C6: The proton at H6 is adjacent to a ring nitrogen (N1). The inductive
withdrawal (-I) of the nitrogen deshields this proton, shifting it downfield.

e Coupling (
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): The vicinal coupling between H5 and H6 is characteristic of the pyrimidine ring, typically
ranging from 5.0 to 5.5 Hz.

Predicted H NMR Data (400 MHz, CDCI )
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Structural Logic Visualization

The following diagram illustrates the electronic influences dictating the chemical shifts.
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Figure 1: Electronic effects governing the

H NMR chemical shifts of 2-Methoxy-4-methylpyrimidine.

Mass Spectrometry (MS)[7][11]
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lonization & Fragmentation

In Electron lonization (El, 70 eV), the molecular ion (

)

is distinct. The fragmentation pattern is driven by the stability of the pyrimidine ring and the

lability of the methoxy substituent.

Molecular lon (

): m/z 124 (Base peak or high intensity).

Loss of Formaldehyde (

): A characteristic rearrangement for methoxy-heterocycles involving the transfer of a
hydrogen from the methoxy group to the ring nitrogen, followed by the expulsion of
formaldehyde (30 Da). This results in m/z 94 (2-hydroxypyrimidine tautomer).

Loss of Methyl Radical (

): Cleavage of the methyl group or the methoxy-methyl results in m/z 109.

Ring Cleavage (RDA): Retro-Diels-Alder reactions are less common in simple pyrimidines
but loss of HCN (27 Da) is standard.

Key MS Peaks
m/z lon Identity Mechanism
Molecular lon (Stable aromatic
124
system)
Loss of H radical (benzylic-
123 o
type stabilization)
Loss of methyl radical (from
109
OMe or C4-Me)
95 Complex ring fragmentation
94 Loss of Formaldehyde
(Rearrangement)
53 Ring Fragment Breaking of the pyrimidine core
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Fragmentation Pathway Diagram
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Figure 2: Primary fragmentation pathways observed in EI-MS for 2-methoxy-pyrimidines.

Infrared (IR) Spectroscopy[7][12][13]

The IR spectrum serves as a rapid "fingerprint” validation. The absence of O-H (broad, >3200

cm

) and N-H stretches confirms the O-alkylation over N-alkylation (a common impurity issue in
synthesis).
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Frequency (cm

Vibration Mode Functional Group
)
C-H Stretch (sp
3000 — 3100 Aromatic Ring Protons
)
C-H Stretch (sp
2850 — 2980 Methyl / Methoxy groups
)
1580 — 1600 C=N Stretch Pyrimidine Ring (Strong)
1550 — 1570 C=C Stretch Aromatic Skeleton
1250 — 1300 C-O Stretch (Asym) Aryl Alkyl Ether (Ar-O-C)
1020 - 1050 C-O Stretch (Sym) Methoxy group
800 — 850 C-H Bending (OOP) Adjacent Hydrogens (H5/H6)

Experimental Protocols

To ensure reproducibility and data integrity (Trustworthiness), follow these standardized sample
preparation protocols.

NMR Sample Preparation

Objective: Eliminate concentration effects and solvent impurities.

Solvent Selection: Use Chloroform-d (CDCI

, 99.8% D) containing 0.03% TMS as an internal standard.

Concentration: Dissolve 10-15 mg of the analyte in 0.6 mL of solvent.

Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube
to remove inorganic salts (common if synthesized via nucleophilic substitution).

Acquisition:
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o H: 16 scans, 1s relaxation delay.

o C: 256-512 scans, proton-decoupled.

GC-MS Analysis

Objective: Verify purity and molecular mass.
e Column: HP-5MS or equivalent (5% phenyl-methylpolysiloxane).
» Method:
o Inlet: 250 °C, Split 20:1.
o Oven: 60 °C (hold 1 min)
20 °C/min
280 °C.

o Flow: 1.0 mL/min (He).

» Detection: El source at 70 eV; Scan range 40—-400 amul.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. echemi.com [echemi.com]
o 2. 2-Methoxy-4-methylpyrimidine - Lead Sciences [lead-sciences.com]

» To cite this document: BenchChem. [Spectroscopic Profiling of 2-Methoxy-4-
methylpyrimidine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014946#spectroscopic-data-for-2-methoxy-4-
methylpyrimidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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